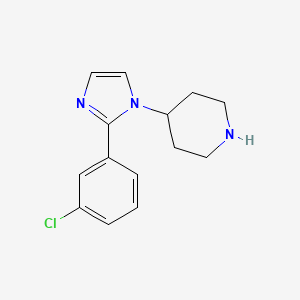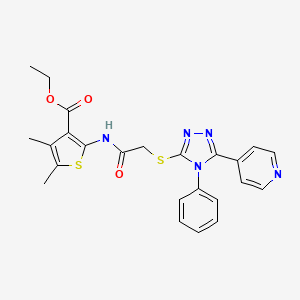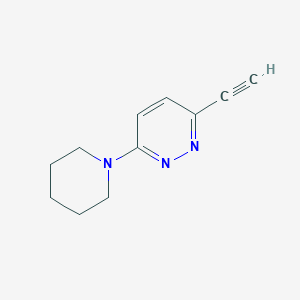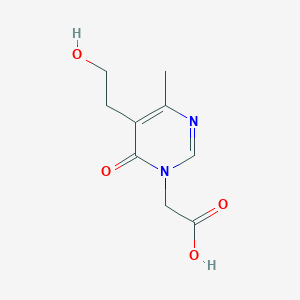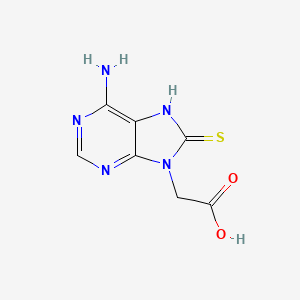![molecular formula C11H6BrClN4 B15055943 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine CAS No. 1956379-16-0](/img/structure/B15055943.png)
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-D]pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The pyrazolo[3,4-D]pyridazine core can be further functionalized through cyclization reactions with other heterocyclic precursors.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Polar solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are frequently used.
Catalysts: Bases such as potassium carbonate or sodium hydride are often employed to facilitate reactions.
Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield an amino-substituted derivative, while reaction with a thiol can produce a thioether derivative.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine imparts unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for exploring new chemical and biological properties.
Propiedades
Número CAS |
1956379-16-0 |
|---|---|
Fórmula molecular |
C11H6BrClN4 |
Peso molecular |
309.55 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H |
Clave InChI |
UYUJCOYIBWOLEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)
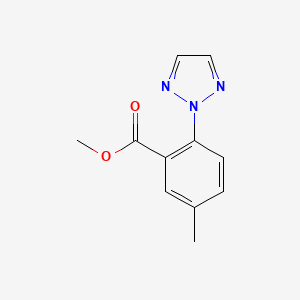
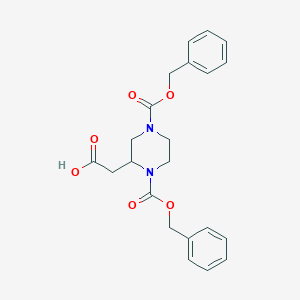
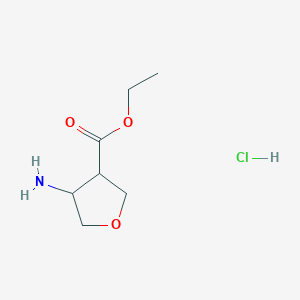
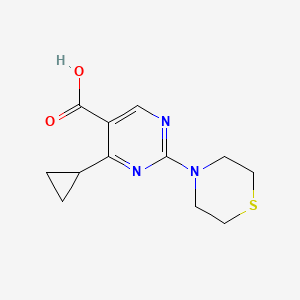
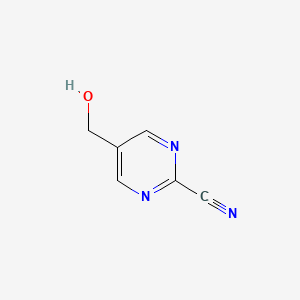
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
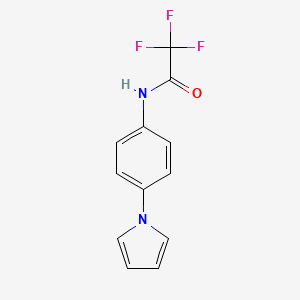
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
